

Lauryl Maltose Neopentyl Glycol (LMNG): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Lauryl Maltose Neopentyl Glycol

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Lauryl Maltose Neopentyl Glycol (LMNG) is a non-ionic detergent that has gained significant prominence in the field of membrane protein research. Its unique chemical structure, featuring two maltose headgroups and two dodecyl chains linked to a neopentyl glycol core, confers superior properties for the solubilization and stabilization of integral membrane proteins, particularly G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of the physical and chemical properties of LMNG, detailed experimental protocols for its use, and a workflow for membrane protein preparation for structural studies.

Core Physical and Chemical Properties

LMNG's efficacy as a detergent is rooted in its distinct physicochemical characteristics. These properties are crucial for its function in disrupting lipid bilayers and maintaining the native conformation of membrane proteins in a soluble form.



Property	Value
Full Chemical Name	2,2-didecylpropane-1,3-bis-β-D-maltopyranoside
CAS Number	1257852-96-2
Molecular Formula	C47H88O22
Molecular Weight	1005.19 g/mol
Appearance	White to off-white powder
Critical Micelle Concentration (CMC)	~0.01 mM (0.001% w/v) in water
Aggregation Number	Varies; can range from >200 to 600, forming elongated micelles.
Solubility	≥ 5% in water at 20°C; also soluble in DMSO and ethanol.
pH of 1% Solution	5.0 - 8.0
Purity	≥98%

Experimental Protocols

The following protocols are representative methodologies for the use of LMNG in the extraction and purification of membrane proteins, particularly GPCRs, for structural and functional studies.

I. Membrane Protein Extraction from Cell Pellets

This protocol outlines the steps for solubilizing a target membrane protein from a cell pellet using LMNG.

Materials:

- Cell pellet expressing the target membrane protein
- Lysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors
- Solubilization Buffer: Lysis Buffer containing 1% (w/v) LMNG and 0.1% (w/v) Cholesteryl Hemisuccinate (CHS)



- Dounce homogenizer
- Ultracentrifuge

Procedure:

- Thaw the cell pellet on ice.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension using a Dounce homogenizer on ice.
- Add Solubilization Buffer to the homogenized lysate to achieve a final concentration of 1% LMNG and 0.1% CHS.
- Stir the mixture gently on a rocker at 4°C for 1-2 hours to allow for membrane solubilization.
- Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
- Carefully collect the supernatant, which contains the solubilized membrane protein in LMNG/CHS micelles.

II. Affinity Purification of LMNG-Solubilized Membrane Protein

This protocol describes the purification of the solubilized membrane protein using affinity chromatography.

Materials:

- Solubilized membrane protein supernatant (from Protocol I)
- Affinity resin (e.g., Ni-NTA for His-tagged proteins, M1-Flag antibody resin for Flag-tagged proteins)
- Wash Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 20 mM Imidazole (for His-tag), 0.01% (w/v) LMNG, 0.001% (w/v) CHS



 Elution Buffer: Wash Buffer with a high concentration of eluting agent (e.g., 300 mM Imidazole for His-tag, Flag peptide for Flag-tag)

Procedure:

- Equilibrate the affinity resin with Wash Buffer.
- Incubate the solubilized protein supernatant with the equilibrated resin at 4°C for 1-2 hours with gentle agitation.
- Load the resin-supernatant mixture onto a chromatography column.
- Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
- Elute the purified membrane protein from the resin using Elution Buffer.
- Collect the elution fractions and analyze for the presence of the target protein by SDS-PAGE and Western blotting.

III. Size Exclusion Chromatography (SEC) for Final Polishing and Detergent Exchange

SEC is often used as a final purification step to remove aggregates and can also be used to exchange the detergent composition.

Materials:

- Purified membrane protein from affinity chromatography
- SEC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% (w/v) LMNG, 0.0005% (w/v)
 CHS
- SEC column (e.g., Superose 6, Superdex 200)

Procedure:

• Equilibrate the SEC column with SEC Buffer.

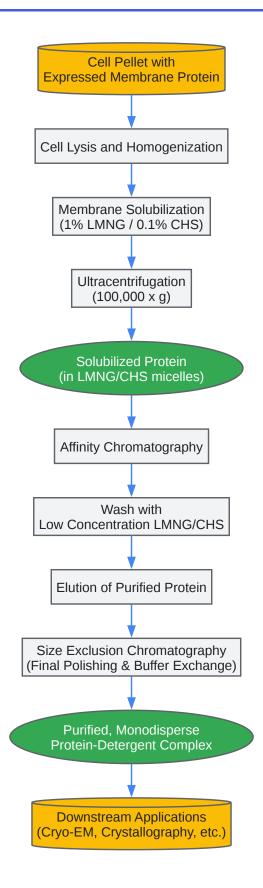


- Concentrate the eluted protein from the affinity step if necessary.
- Load the concentrated protein onto the equilibrated SEC column.
- Run the chromatography and collect fractions corresponding to the monodisperse peak of the protein-detergent complex.
- Analyze the fractions by SDS-PAGE to confirm the purity of the protein. The purified protein is now ready for downstream applications such as cryo-EM or crystallization.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preparation of a membrane protein sample for structural analysis using LMNG detergent.





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Caption: A typical workflow for membrane protein purification using LMNG.



Role in Signaling Pathway Research

It is important to note that LMNG is primarily utilized as a tool for the in vitro study of membrane proteins, particularly for their isolation and structural determination. There is currently no substantial body of evidence to suggest that LMNG is used as a direct modulator or investigative tool within cellular signaling pathways. Its function is to mimic the lipid bilayer to maintain the protein's structural integrity outside of its native environment, rather than to influence signaling events within a living cell. Therefore, its application in signaling pathway research is indirect, by enabling the structural and functional characterization of key signaling proteins like GPCRs, which in turn provides insights into their signaling mechanisms.

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